molecular formula C14H10N2O4S B15110556 4-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoic acid

4-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoic acid

Cat. No.: B15110556
M. Wt: 302.31 g/mol
InChI Key: RNHUENANARFYJZ-UHFFFAOYSA-N
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Description

4-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoic acid (CAS 1355175-69-7) is a synthetic organic compound with the molecular formula C14H10N2O4S and a molecular weight of 302.31 g/mol. It serves as a valuable chemical building block in medicinal chemistry and drug discovery research. This compound features a benzoic acid moiety linked to a 1,2,4-benzothiadiazine 1,1-dioxide heterocyclic system, a scaffold known for its relevance in developing biologically active molecules. Scientific literature indicates that the 1,2,4-thiadiazine 1,1-dioxide core structure is of significant interest in pharmaceutical research, particularly as a key component in the synthesis of novel inhibitors for phosphoinositide 3-kinases (PI3Ks), such as PI3Kδ . The PI3K pathway is a major target in oncology and immunology. Furthermore, related fused [1,2,4]thiadiazine derivatives have been investigated for their potential to act as inhibitors for other biological targets, including lysine acetyltransferases (KATs) . This reagent provides researchers with a versatile intermediate for constructing more complex molecules, facilitating the exploration of structure-activity relationships and the development of new therapeutic agents. The product is intended For Research Use Only and is not approved for human, veterinary, or household use.

Properties

Molecular Formula

C14H10N2O4S

Molecular Weight

302.31 g/mol

IUPAC Name

4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)benzoic acid

InChI

InChI=1S/C14H10N2O4S/c17-14(18)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)21(19,20)16-13/h1-8H,(H,15,16)(H,17,18)

InChI Key

RNHUENANARFYJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoic acid typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method includes the reaction of 2-aminosulfonamides with aldehydes . These reactions are usually carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted benzothiadiazine derivatives.

Scientific Research Applications

4-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with ATP-sensitive potassium channels . By opening these channels, it can influence various physiological processes, including insulin release and cardiovascular function. The molecular targets and pathways involved include the modulation of potassium ion flow across cell membranes, which can affect cellular excitability and function.

Comparison with Similar Compounds

Structural and Functional Comparison (Table 1)

Compound Name Core Structure Key Functional Groups Biological Activity Reference
This compound Benzothiadiazine Benzoic acid, sulfone Not specified in evidence
3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-dioxides Dithiazepine Sulfone, ketone Anticancer potential
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide Benzothiazine Acetamide, ketone Antimicrobial activity
2-Hydroxy-4-substituted-3-(4,6-disubstituted-benzothiazolyl-2-azo)benzoic acid Benzothiazole-azo-benzoic acid Benzoic acid, azo group Not specified (physical properties in Table 1)
1,4-Bis(6-substituted-triazolo[3,4-b][1,3,4]thiadiazin-3-yl)benzene derivatives Triazolothiadiazine Triazole, thiadiazine Moderate to significant antimicrobial activity
Patent-derived isoxazolo-benzothiadiazine sulfonamides Isoxazole-fused benzothiadiazine Sulfonamide, sulfone Not specified (pharmaceutical applications implied)

Key Observations

Core Heterocycle Diversity :

  • The target compound’s benzothiadiazine core differs from dithiazepines (e.g., ) in ring size and heteroatom arrangement. Benzothiadiazines contain sulfur and nitrogen, while dithiazepines feature two sulfur atoms .
  • Triazolothiadiazines () share the thiadiazine moiety but fused with triazole, altering electronic properties and biological interactions .

The benzoic acid group distinguishes the target compound from acetamide () or azo-linked analogs (), enabling distinct solubility and reactivity profiles .

The target compound’s activity remains uncharacterized in the evidence but may align with these trends . Triazolothiadiazines () demonstrate broad-spectrum antimicrobial effects, suggesting that the thiadiazine core itself may contribute to bioactivity .

Q & A

Q. What are the established synthetic routes for 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoic acid?

The compound is typically synthesized via multi-step reactions. For example, benzothiadiazine derivatives are prepared by refluxing precursors like β-aroylacrylic acids with aminothiophenol in ethanol saturated with HCl, followed by crystallization (e.g., methanol recrystallization yields high-purity crystals for X-ray analysis) . Similar methods involve optimizing catalysts (e.g., AlCl₃ for Friedel-Crafts acylation) and solvents (dry ethanol) to improve yields .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy for confirming substituent positions and hydrogen bonding patterns.
  • X-ray crystallography to resolve structural ambiguities (e.g., distinguishing between seven-membered benzothiazepines and six-membered benzothiazinones) .
  • HPLC for purity assessment, especially when optimizing reaction conditions (e.g., solvent ratios, reflux duration) .

Q. How is the biological activity of this compound initially screened?

Basic screening involves in vitro assays such as:

  • Enzyme inhibition studies (e.g., testing against Candida albicans fungal strains) .
  • Receptor-binding assays to identify interactions with therapeutic targets (e.g., anti-inflammatory or anticancer pathways) .

Advanced Research Questions

Q. How can structural contradictions in reaction products be resolved?

Discrepancies in product identity (e.g., benzothiazepine vs. benzothiazinone formation) are addressed using X-ray crystallography and spectroscopic cross-validation . For example, highlights how repeated crystallization and diffraction analysis confirmed the exclusive formation of 1,4-benzothiazin-3-one, disproposing earlier hypotheses .

Q. What strategies are used to study structure-activity relationships (SAR) for derivatives?

SAR studies involve:

  • Systematic substitution of aromatic rings (e.g., introducing methoxy or chloro groups) to modulate reactivity and bioactivity .
  • Comparative assays of analogues (e.g., triazolo-thiadiazoles) to evaluate changes in antifungal or enzyme-inhibitory properties .

Q. How is reaction purity optimized for pharmacological studies?

Purity >95% is achieved via:

  • Solvent optimization (e.g., absolute ethanol with glacial acetic acid for cyclization reactions) .
  • Chromatographic purification (e.g., column chromatography) and recrystallization in polar solvents .

Q. What methodologies address discrepancies between in vitro and in vivo bioactivity?

Discrepancies arise from metabolic stability or solubility. Solutions include:

  • Prodrug design (e.g., esterification of the carboxylic acid group to enhance bioavailability) .
  • Pharmacokinetic profiling using LC-MS to track metabolite formation .

Q. How is computational modeling applied to predict binding modes?

Docking simulations (using SMILES/InChI descriptors) predict interactions with targets like cyclooxygenase-2. provides a template for modeling benzoic acid derivatives .

Q. What challenges arise in solubility optimization, and how are they mitigated?

The carboxylic acid group confers pH-dependent solubility. Strategies include:

  • Salt formation (e.g., sodium or potassium salts) .
  • Co-solvent systems (e.g., PEG-400/water) for in vivo administration .

Q. How are crystallographic challenges (e.g., polymorphism) managed?

Polymorphism is addressed via:

  • Controlled crystallization (e.g., slow evaporation in methanol) .
  • Hirshfeld surface analysis to map intermolecular interactions (e.g., N–H⋯O hydrogen bonds stabilizing the crystal lattice) .

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